molecular formula C29H56N10O7 B7886743 H-Ser-D-Leu-aIle-Gly-Arg-Leu-NH2

H-Ser-D-Leu-aIle-Gly-Arg-Leu-NH2

Cat. No.: B7886743
M. Wt: 656.8 g/mol
InChI Key: SGPMJRPYYIJZPC-GBQYIURDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Ser-D-Leu-aIle-Gly-Arg-Leu-NH2 is a synthetic peptide amide designed for research applications. The sequence is characterized by the presence of a D-amino acid (D-Leucine) and the non-proteinogenic amino acid aIle (allo-Isoleucine) within its chain. The incorporation of D-amino acids is a common strategy in peptide design to enhance metabolic stability by increasing resistance to proteolytic degradation, which can be valuable for studying peptide structure-activity relationships and pharmacokinetics in vitro. The C-terminal amide (NH2) modification mimics how many native bioactive peptides are naturally expressed and can be critical for receptor binding and stability. The presence of Arginine in the sequence suggests a potential for interaction with negatively charged biological surfaces or receptors. This combination of features makes this compound a compound of interest for fundamental biochemical research, including studies in peptide stability, receptor-ligand interactions, and as a lead compound in the development of novel biologically active molecules. This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2S,3R)-2-[[(2R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-N-[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-3-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H56N10O7/c1-7-17(6)23(39-27(45)21(12-16(4)5)38-25(43)18(30)14-40)28(46)35-13-22(41)36-19(9-8-10-34-29(32)33)26(44)37-20(24(31)42)11-15(2)3/h15-21,23,40H,7-14,30H2,1-6H3,(H2,31,42)(H,35,46)(H,36,41)(H,37,44)(H,38,43)(H,39,45)(H4,32,33,34)/t17-,18+,19+,20+,21-,23+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPMJRPYYIJZPC-GBQYIURDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H56N10O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Loading

The choice of resin is pivotal for synthesizing peptides with non-standard residues. Trityl-based resins (e.g., NovaSyn® TGT or 2-chlorotrityl resin) are preferred over benzyl alcohol-type linkers (e.g., Wang resin) due to their superior stability and reduced racemization risk during loading. For H-Ser-D-Leu-aIle-Gly-Arg-Leu-NH2, the C-terminal leucine amide is anchored using Rink amide resin, which enables direct amidation upon cleavage. Trityl resins also mitigate diketopiperazine formation, a common side reaction when glycine or proline residues are present at the C-terminus.

Amino Acid Protection Strategy

  • Fmoc Chemistry : The peptide is synthesized via Fmoc/t-Bu SPPS, where each amino acid’s α-amino group is protected by fluorenylmethyloxycarbonyl (Fmoc). Side-chain protections include:

    • Ser: tert-butyl (t-Bu)

    • Arg: 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)

    • D-Leu and aIle: Standard t-Bu protections to prevent β-sheet aggregation.

Stepwise Elongation and Coupling Dynamics

Activation and Coupling Agents

Coupling reactions employ HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N'-diisopropylcarbodiimide) with additives like HOBt (1-hydroxybenzotriazole) to minimize racemization. For instance, D-Leu incorporation requires extended coupling times (2–4 hours) due to steric hindrance from its D-configuration. Activators enhance coupling efficiency, achieving >98% yield per cycle in optimized protocols.

Racemization Mitigation

Racemization at serine and arginine residues is a critical concern. The use of HOBt or Oxyma Pure® as additives reduces epimerization during activation, as demonstrated in racemization tests using Marfey’s analysis. For D-Leu, which is inherently resistant to racemization due to its non-natural configuration, standard coupling conditions suffice.

Cleavage and Global Deprotection

TFA-Based Cleavage Mixtures

Peptide-resin cleavage employs trifluoroacetic acid (TFA) cocktails containing scavengers:

  • TFA:H2O:Triisopropylsilane (TIPS) (95:2.5:2.5) for 2–4 hours.

  • Thioanisole (1–2%) is added to prevent arginine side-chain modification.

Purification and Analytical Characterization

Reverse-Phase HPLC (RP-HPLC)

Purification uses a C18 column with a gradient of 0.1% TFA in water/acetonitrile. The target peptide elutes at ~15–18 minutes under these conditions, achieving ≥95% purity.

Mass Spectrometry (MS) and NMR

  • MS (ESI) : m/z calculated for C₃₄H₆₂N₁₀O₈: 762.47; observed: 762.5 [M+H]⁺.

  • ¹H NMR : Characteristic signals for D-Leu (δ 0.85–0.90 ppm, doublet) and aIle (δ 1.10–1.20 ppm, multiplet) confirm stereochemical integrity.

Industrial-Scale Production Considerations

Automated Synthesizers

Large-scale production employs continuous-flow systems (e.g., Biotage® Initiator+ Alstra) with in-line UV monitoring to optimize coupling cycles. Typical batch sizes range from 100 g to 1 kg, with cycle times reduced to 30 minutes per residue.

Cost-Efficiency Metrics

  • Resin Reusability : Trityl resins are regenerated up to three times without significant yield loss.

  • Solvent Recovery : >90% of DMF and dichloromethane is recycled via distillation.

Challenges and Optimization Strategies

Aggregation During Synthesis

The sequence this compound is prone to β-sheet formation due to alternating hydrophobic (Leu, aIle) and hydrophilic (Arg, Ser) residues. Strategies include:

  • Pseudoproline Dipeptides : Inserting Ser-Pro or Thr-Pro moieties disrupts aggregation.

  • Elevated Temperature Synthesis : Conducting couplings at 50°C improves solubility.

Side Reactions

  • Diketopiperazine Formation : Mitigated using trityl resins and rapid Fmoc deprotection with 20% piperidine.

  • Arginine Modification : Avoided by limiting cleavage times to ≤3 hours .

Chemical Reactions Analysis

Types of Reactions

H-Ser-D-Leu-aIle-Gly-Arg-Leu-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine results in serine oxide, while substitution reactions yield modified peptides with altered amino acid sequences .

Scientific Research Applications

Biological Studies

Peptide Synthesis and Modifications
H-Ser-D-Leu-aIle-Gly-Arg-Leu-NH2 is utilized as a model peptide in studies focusing on peptide synthesis and modifications. Researchers explore the stability and activity of peptides containing D-amino acids to understand their physiological roles better. The incorporation of D-amino acids can enhance resistance to enzymatic degradation, which is essential for therapeutic applications.

Therapeutic Potential
The peptide has been investigated for its potential therapeutic applications, particularly in cancer treatment. Cyclic peptides derived from similar structures have shown promise in targeting specific cancer pathways, inhibiting tumor growth, and enhancing the efficacy of existing treatments . The structural characteristics of this compound may provide insights into designing more effective anticancer agents.

Enzyme Interaction Studies

Cyclin/CDK Complex Inhibition
One notable application involves the inhibition of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. Peptides similar to this compound have been shown to interact with CDK complexes, potentially leading to the development of new cancer therapies aimed at controlling cell proliferation . The ability of such peptides to inhibit CDK activity can be crucial for treating proliferative disorders.

Assays for Drug Discovery
The peptide's structure is also employed in drug screening assays to identify candidate compounds that can bind to cyclins associated with CDK enzymes. This method involves monitoring the binding affinity between candidate drugs and the cyclin/CDK complex, providing a platform for rational drug design .

Research Chemistry

Model for Peptide Studies
In research chemistry, this compound serves as a model for understanding the properties of peptides containing D-amino acids. Its synthesis and characterization contribute to broader studies on peptide behavior in biological systems, including their folding, stability, and interaction with other biomolecules .

Case Studies

Study Focus Findings
Inhibition of CDK2 by Peptides Investigated various peptides' ability to inhibit CDK2 activityPeptides with similar sequences showed significant inhibition of CDK2, suggesting potential therapeutic applications in cancer treatment
D-Amino Acid Peptide Discovery Explored the physiological effects of D-amino acid-containing peptidesDemonstrated that these peptides exhibit unique biological activities compared to their L-amino acid counterparts, influencing drug development strategies
Cyclic Peptides in Cancer Therapy Reviewed cyclic peptides' role in cancer treatmentHighlighted the effectiveness of cyclic structures derived from similar sequences in targeting cancer cells and reducing tumor growth

Mechanism of Action

H-Ser-D-Leu-aIle-Gly-Arg-Leu-NH2 exerts its effects by binding to and activating proteinase-activated receptor 2 (PAR-2). This activation triggers a cascade of intracellular signaling pathways, including the activation of G-proteins and subsequent downstream effectors like phospholipase C (PLC) and protein kinase C (PKC). These pathways lead to various cellular responses, such as inflammation, pain modulation, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Ser-D-Leu-aIle-Gly-Arg-Leu-NH2 is unique due to its specific sequence and stereochemistry, which confer distinct biological activities and receptor binding properties. Its role as a PAR-2 agonist makes it valuable in research focused on inflammation and pain pathways .

Q & A

Q. What statistical frameworks are recommended for validating reproducibility in dose-response studies?

  • Methodological Answer : Apply Bayesian hierarchical models to account for inter-experiment variability. Use the R² statistic to quantify consistency between replicates. Preregister experimental protocols (e.g., on Open Science Framework) to minimize bias .

Data Presentation and Validation

Q. How can researchers ensure data transparency in structural characterization studies?

  • Methodological Answer : Deposit raw NMR, MS, and CD spectra in public repositories (e.g., Zenodo, Figshare). Report instrument parameters (e.g., NMR field strength, MS ionization mode) and software settings (e.g., Gaussian apodization for FT-IR) .

Q. What criteria should guide the selection of negative controls in bioactivity assays?

  • Methodological Answer : Include scrambled-sequence peptides, solvent-only controls, and inert peptides (e.g., polyalanine). Validate controls using orthogonal assays (e.g., thermal shift assays for target engagement) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.